N-(4-tert-butylbenzoyl)tryptamine molecular weight and formula
N-(4-tert-butylbenzoyl)tryptamine molecular weight and formula
Physicochemical Characterization, Synthetic Methodology, and Analytical Profiling
Executive Summary & Chemical Identity[1]
N-(4-tert-butylbenzoyl)tryptamine is a lipophilic amide derivative of tryptamine. Structurally, it consists of an indole ethylamine core acylated at the primary amine position (
Core Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-4-tert-butylbenzamide | Standard nomenclature |
| Molecular Formula | C₂₁H₂₄N₂O | Confirmed via stoichiometry |
| Molecular Weight | 320.44 g/mol | Average mass |
| Monoisotopic Mass | 320.1889 Da | For High-Res MS (HRMS) |
| Predicted LogP | ~4.8 - 5.2 | Highly lipophilic |
| H-Bond Donors | 2 | Indole NH, Amide NH |
| H-Bond Acceptors | 1 | Amide Carbonyl |
Structural Visualization
The following diagram illustrates the molecular connectivity, highlighting the critical amide linkage between the indole-ethylamine backbone and the lipophilic tail.
Figure 1: Structural connectivity of N-(4-tert-butylbenzoyl)tryptamine showing the modular assembly of the pharmacophore.
Synthetic Methodology
The synthesis of N-(4-tert-butylbenzoyl)tryptamine is best achieved via a Schotten-Baumann acylation or a nucleophilic acyl substitution using an acid chloride. This method is preferred over coupling agents (like EDC/NHS) for this specific derivative due to the high reactivity of the acid chloride and the ease of purification.
Reaction Scheme
Reagents & Materials
-
Precursor A: Tryptamine (Free base or HCl salt). Note: If using HCl salt, double the base equivalents.
-
Precursor B: 4-tert-butylbenzoyl chloride (Liquid/Low-melting solid).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: 1M HCl, Saturated NaHCO₃, Brine.
Step-by-Step Protocol
This protocol is designed for a 1.0 mmol scale but is linearly scalable.
-
Preparation (0 min):
-
Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (
) or Argon. -
Dissolve Tryptamine (160 mg, 1.0 mmol) in DCM (10 mL) .
-
Add Triethylamine (210 µL, 1.5 mmol) . Stir until homogenous.
-
-
Acylation (0 - 30 min):
-
Reaction Maintenance (30 min - 3 hrs):
-
Allow the reaction to warm to Room Temperature (RT).
-
Monitor via TLC (System: 5% MeOH in DCM). The starting material (Tryptamine) will disappear (
), and the product will appear ( ).
-
-
Workup & Purification:
-
Wash 1 (Acidic): Wash organic phase with 1M HCl (10 mL) to remove unreacted tryptamine.
-
Wash 2 (Basic): Wash with Saturated NaHCO₃ (10 mL) to remove unreacted benzoic acid derivatives.
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo. -
Recrystallization: If necessary, recrystallize from EtOAc/Hexanes.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of N-(4-tert-butylbenzoyl)tryptamine.
Analytical Validation
To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required.
Predicted Proton NMR ( H-NMR) Profile
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 8.1 - 8.3 | Broad Singlet | 1H | NH (Indole) | Exchangeable proton |
| 7.6 - 7.7 | Doublet ( | 2H | Ar-H (Benzoyl) | Ortho to carbonyl |
| 7.5 - 7.6 | Doublet ( | 1H | Ar-H (Indole C4) | Characteristic Indole |
| 7.4 - 7.5 | Doublet ( | 2H | Ar-H (Benzoyl) | Meta to carbonyl (Ortho to t-Butyl) |
| 7.3 - 7.4 | Doublet | 1H | Ar-H (Indole C7) | |
| 7.0 - 7.2 | Multiplet | 2H | Ar-H (Indole C5, C6) | |
| 6.9 - 7.0 | Broad Singlet | 1H | NH (Amide) | Amide linkage |
| 6.1 - 6.3 | Broad Singlet | 1H | Ar-H (Indole C2) | |
| 3.7 - 3.8 | Quartet/Triplet | 2H | Adjacent to amide N | |
| 3.0 - 3.1 | Triplet | 2H | Benzylic (Indole C3) | |
| 1.3 - 1.4 | Singlet | 9H | Diagnostic Peak (tert-butyl) |
Mass Spectrometry (ESI-MS)
-
Target Ion
: 321.2 m/z -
Fragmentation Pattern:
-
Loss of tert-butyl group (
). -
Cleavage of amide bond yielding Tryptamine fragment (
) and 4-tert-butylbenzoyl cation ( ).
-
Biological & Research Context
Lipophilicity and Permeability
The addition of the 4-tert-butyl group is a classic medicinal chemistry strategy to increase lipophilicity.
-
Tryptamine LogP: ~1.2[4]
-
N-(4-tert-butylbenzoyl)tryptamine LogP: ~5.0
-
Implication: This dramatic shift renders the molecule highly permeable to the Central Nervous System (CNS). However, it also reduces water solubility, necessitating the use of DMSO or ethanol for biological stock solutions.
Potential Target Landscape
Based on structural homology with known ligands (e.g., N-benzoyltryptamines, Melatonin, Endocannabinoids):
-
Melatonin Receptors (
): The N-acyl tryptamine scaffold mimics melatonin. The bulky tert-butyl group may provide subtype selectivity or act as an antagonist by occupying the hydrophobic pocket of the receptor. -
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Many lipophilic arachidonoyl-serotonin analogs inhibit FAAH. This compound shares the "lipophilic tail + polar head" architecture.
-
Histone Deacetylase (HDAC) Inhibition: While typically requiring a zinc-binding group (like hydroxamic acid), N-benzoyl derivatives are often explored as cap-groups in HDAC inhibitor design [5].
References
-
BenchChem. (2025).[5] An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025).[6] Tryptamine Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [6]
-
Chabukswar, A. R., et al. (2016). Synthesis and evaluation of analgesic, anti-asthmatic activity of (E)-1-(8-hydroxyquinolin-7-yl)-3-phenylprop-2-en-1 ones. (Context on N-benzoyltryptamine synthesis). Retrieved from
-
Di Marzo, V., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry. Retrieved from
-
Chen, T., et al. (2018).[1] Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).[1] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104045591A - Method for preparing drug intermediate tryptamine - Google Patents [patents.google.com]
- 3. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound Tryptamine (FDB000917) - FooDB [foodb.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tryptamine, iso-BOC [webbook.nist.gov]
